3-Fluoro-5-iodopicolinamide
Description
3-Fluoro-5-iodopicolinamide is a pyridine derivative featuring a fluorine atom at the 3-position, an iodine atom at the 5-position, and an amide functional group at the 2-position (Fig. 1). This compound is of interest in pharmaceutical and materials science due to the unique properties imparted by its halogen substituents and amide moiety. The amide group facilitates hydrogen bonding, which may influence target binding in biological systems or material properties in polymers .
Figure 1. Proposed structure of this compound (inferred from analogous compounds in ).
Properties
IUPAC Name |
3-fluoro-5-iodopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFWXVRRJZXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorine at the 3-position, phenyl group, and phthalimide backbone (Fig. 1 in ).
- Key Differences : Lacks iodine and amide groups. The phthalimide structure is rigid, favoring polymerization applications, whereas 3-Fluoro-5-iodopicolinamide’s pyridine-amide scaffold may offer greater versatility in drug design.
3-Fluoro-5-iodopyridine
Functional Group Variants
3-Fluoro-5-iodopicolinonitrile
- Structure : Nitrile group replaces the amide .
- Key Differences: The nitrile’s electron-withdrawing nature may enhance electrophilicity, whereas the amide in this compound offers hydrogen-bond donor/acceptor sites.
- Applications : Likely used as an intermediate in organic synthesis rather than direct biological activity .
5-Fluoro-3-iodo-2-pivalamidoisonicotinic Acid
Data Table: Structural and Functional Comparisons
*Molecular weights calculated based on atomic composition.
Research Findings and Implications
- Fluorine’s Role: Fluorine in this compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in broader pharmaceutical studies .
- Iodine’s Utility : The iodine atom may enable radioisotope labeling (e.g., $^{125}\text{I}$) for imaging or tracking, a feature absent in chlorine- or bromine-containing analogs .
- Amide vs. Nitrile : The amide group enhances solubility and target interaction compared to nitrile derivatives, which are more reactive but less biocompatible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
